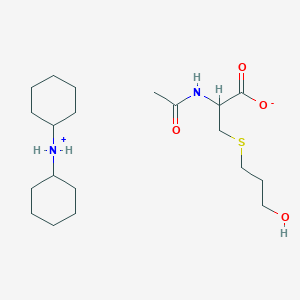
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is a compound with the molecular formula C12H23N . C8H15NO4S and a molecular weight of 402.59 . It is a metabolite and is often used in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves the reaction of N-acetylcysteine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 60-70°C . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Acetyl-S-(3-hydroxypropyl)cysteine, such as its oxidized and reduced forms .
科学的研究の応用
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of mercapturic acids.
Biology: It is used in studies related to detoxification processes and the metabolism of xenobiotics.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of drugs.
Industry: It is used in the production of various biochemical reagents and standards.
作用機序
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt involves its role as a metabolite in detoxification processes. It conjugates with xenobiotics to form mercapturic acids, which are then excreted from the body. This process involves the enzyme glutathione S-transferase, which catalyzes the conjugation reaction .
類似化合物との比較
Similar Compounds
N-Acetyl-S-(3-hydroxypropyl)cysteine-d3 dicyclohexylammonium: A deuterium-labeled version of the compound used in isotope-labeled studies.
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt: A similar compound with a methyl group on the propyl chain.
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)cysteine dicyclohexylammonium salt is unique due to its specific structure, which allows it to be used as a reference standard in various analytical and biochemical studies. Its ability to conjugate with xenobiotics makes it valuable in detoxification research .
特性
分子式 |
C₂₀H₃₈N₂O₄S |
|---|---|
分子量 |
402.59 |
同義語 |
S-(3-Hydroxypropyl)mercapturic Acid, HPMA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B1151498.png)
